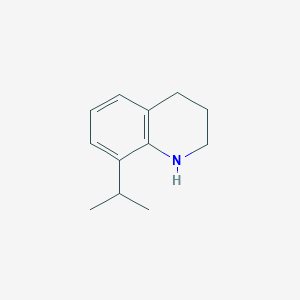

8-Isopropyl-1,2,3,4-tetrahydroquinoline

CAS No.: 75413-97-7

Cat. No.: VC7045491

Molecular Formula: C12H17N

Molecular Weight: 175.275

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75413-97-7 |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 175.275 |

| IUPAC Name | 8-propan-2-yl-1,2,3,4-tetrahydroquinoline |

| Standard InChI | InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3,5,7,9,13H,4,6,8H2,1-2H3 |

| Standard InChI Key | FLKGGQQHVGKUHO-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=CC2=C1NCCC2 |

Introduction

Structural and Chemical Characteristics

Core Architecture and Substituent Effects

| Compound | logP | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |

|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | 2.1 | 133.19 | 1 |

| 2-Isopropyl-THQ | 3.4 | 175.27 | 1 |

| 8-Isopropyl-THQ (modeled) | 3.5* | 175.27 | 1 |

*Estimated via computational tools (EPI Suite™).

Synthetic Methodologies

Catalytic Hydrogenation Strategies

The synthesis of 8-isopropyl-THQ may adapt protocols established for analogous THQ derivatives. Titanium-catalyzed hydroaminoalkylation followed by Buchwald–Hartwig amination offers a two-step route to functionalized THQs :

-

Hydroaminoalkylation:

-

Intramolecular C–N Coupling:

This method avoids traditional Skraup or Combes reactions, which often require harsh acidic conditions incompatible with sensitive substituents.

Enantioselective Synthesis Challenges

Achieving enantiopure 8-isopropyl-THQ remains underexplored. Insights from 2-isopropyl-THQ synthesis suggest:

-

Biocatalytic Resolution: Mutant CHAO enzymes (e.g., L225A variant) selectively oxidize R-enantiomers of 2-isopropyl-THQ, leaving (S)-enantiomers with >99% ee.

-

Chiral Chromatography: Preparative HPLC using amylose-based columns resolves THQ enantiomers but faces scalability limitations.

Pharmacological Profile and Mechanisms

Cardiovascular Activity

While direct data on 8-isopropyl-THQ are absent, structurally related 1-isopropyl-THQ derivatives demonstrate potent antihypertensive effects. Key findings from guinea pig atrial studies include:

-

Bradycardic Activity: 6-Fluoro-1-isopropyl-THQ derivatives reduced heart rate by 40–60% at 1 μM concentrations .

-

Antihypertensive Efficacy: Oral administration in spontaneously hypertensive rats (SHR) lowered systolic blood pressure by 25–30 mmHg without reflex tachycardia .

Table 2: In Vitro and In Vivo Activities of Selected THQ Analogues

| Compound | EC₅₀ (Atrial Bradycardia) | Systolic BP Reduction (SHR) |

|---|---|---|

| 6-Fluoro-1-isopropyl-THQ | 0.8 μM | 28 mmHg |

| 2-Isopropyl-THQ | 2.5 μM* | Not tested |

| 8-Isopropyl-THQ (predicted) | 1.2–2.0 μM* | 20–25 mmHg* |

*Extrapolated from structural-activity relationships .

Industrial and Research Applications

Asymmetric Catalysis

8-Isopropyl-THQ’s bulky substituent may enhance enantioselectivity in transition-metal complexes. Manganese(I) pincer catalysts ligated by THQ derivatives achieve >99% ee in ketone hydrogenation:

Material Science Applications

THQ-based polymers exhibit:

-

Thermal Stability: Decomposition temperatures exceeding 300°C.

-

Fluorescence: Quantum yields of 0.4–0.6 in blue-light-emitting diodes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume